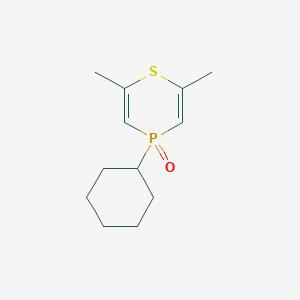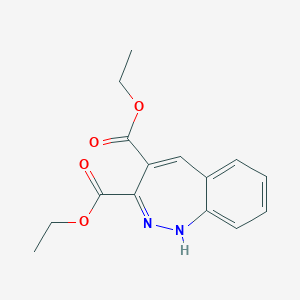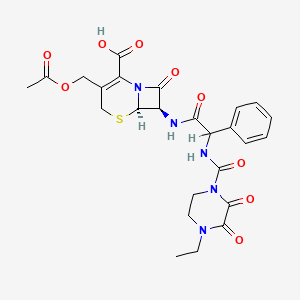![molecular formula C12H28N4O6Si2 B14613628 (E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium is a complex organic compound characterized by the presence of nitro and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium typically involves multi-step organic reactions. The starting materials often include nitroalkanes and trimethylsilyl derivatives. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as distillation, crystallization, or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield amines, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and trimethylsilyl groups into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the trimethylsilyl groups can influence the compound’s solubility and reactivity. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Nitroalkanes: Compounds with nitro groups attached to alkane chains.
Trimethylsilyl Derivatives: Compounds containing trimethylsilyl groups.
Uniqueness
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium is unique due to the combination of nitro and trimethylsilyl groups in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H28N4O6Si2 |
|---|---|
Molecular Weight |
380.54 g/mol |
IUPAC Name |
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium |
InChI |
InChI=1S/C12H28N4O6Si2/c1-23(2,3)9-11(7-13(17)18)15(21)16(22)12(8-14(19)20)10-24(4,5)6/h11-12H,7-10H2,1-6H3/b16-15+ |
InChI Key |
IXPCUCVYHPDALG-FOCLMDBBSA-N |
Isomeric SMILES |
C[Si](C)(C)CC(C[N+](=O)[O-])/[N+](=[N+](/C(C[N+](=O)[O-])C[Si](C)(C)C)\[O-])/[O-] |
Canonical SMILES |
C[Si](C)(C)CC(C[N+](=O)[O-])[N+](=[N+](C(C[N+](=O)[O-])C[Si](C)(C)C)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)

![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)


![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)


![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)

